1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-ethylphenyl)-5-phenyl-
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Overview
Description
1H-pyrazole-3,4-dicarboxylic Acid, 1-(4-ethylphenyl)-5-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of carboxylic acid groups at positions 3 and 4, along with phenyl and ethylphenyl substituents at positions 5 and 1, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazole-3,4-dicarboxylic Acid, 1-(4-ethylphenyl)-5-phenyl- typically involves the cyclocondensation of 1-(aryl)-1H-pyrazole-3,4-dicarboxylic acids with 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles . The reaction conditions often include the use of polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-pyrazole-3,4-dicarboxylic Acid, 1-(4-ethylphenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-pyrazole-3,4-dicarboxylic Acid, 1-(4-ethylphenyl)-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-pyrazole-3,4-dicarboxylic Acid, 1-(4-ethylphenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and DNA, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Known for its wide range of biological activities, including anticancer, antidiabetic, and antimicrobial properties.
1,2,4-Triazole: Another heterocyclic compound with significant biological activities.
Uniqueness
1H-pyrazole-3,4-dicarboxylic Acid, 1-(4-ethylphenyl)-5-phenyl- is unique due to its specific substituents and the presence of carboxylic acid groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
96723-09-0 |
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Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-5-phenylpyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C19H16N2O4/c1-2-12-8-10-14(11-9-12)21-17(13-6-4-3-5-7-13)15(18(22)23)16(20-21)19(24)25/h3-11H,2H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
HVXBSEALUKTFJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)O)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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